An In-depth Technical Guide to N-Cyclohexylpyridin-2-amine: Synthesis, Properties, and Applications
An In-depth Technical Guide to N-Cyclohexylpyridin-2-amine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Cyclohexylpyridin-2-amine, identified by its CAS number 15513-16-3 , is a secondary amine featuring a pyridine ring substituted with a cyclohexyl group.[1] This scaffold is of significant interest in medicinal chemistry and drug development due to the established biological activities of the broader 2-aminopyridine class of compounds. This technical guide provides a comprehensive overview of N-Cyclohexylpyridin-2-amine, including its chemical and physical properties, detailed synthetic methodologies, analytical characterization techniques, and a discussion of its potential applications in the pharmaceutical sciences. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, evaluation, and utilization of this and related molecules.
Introduction and Scientific Context
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[2] Its ability to participate in hydrogen bonding and its versatile reactivity make it a valuable building block in the design of novel therapeutic agents. The introduction of a cyclohexyl group at the 2-amino position, as in N-Cyclohexylpyridin-2-amine, imparts specific physicochemical properties, such as increased lipophilicity, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. Understanding the synthesis and properties of this specific derivative is crucial for its effective application in drug discovery programs.
Physicochemical Properties of N-Cyclohexylpyridin-2-amine
A thorough understanding of the physicochemical properties of N-Cyclohexylpyridin-2-amine is fundamental for its handling, characterization, and application in research and development.
| Property | Value | Source |
| CAS Number | 15513-16-3 | [1] |
| Molecular Formula | C₁₁H₁₆N₂ | [1] |
| Molecular Weight | 176.26 g/mol | [1] |
| Melting Point | 125-126 °C | |
| Appearance | Solid (form may vary) | |
| IUPAC Name | N-cyclohexylpyridin-2-amine | [1] |
| Synonyms | 2-(Cyclohexylamino)pyridine, 2-Pyridylcyclohexylamine, Cyclohexyl(2-pyridinyl)amine |
Synthesis of N-Cyclohexylpyridin-2-amine
The synthesis of N-Cyclohexylpyridin-2-amine can be approached through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. Two of the most prominent and effective methods are Reductive Amination and Buchwald-Hartwig Amination.
Reductive Amination
Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds. This approach typically involves the reaction of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding amine.
Caption: Reductive amination workflow for N-Cyclohexylpyridin-2-amine synthesis.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopyridine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Addition of Carbonyl: To the stirred solution, add cyclohexanone (1.1 equivalents).
-
Formation of Imine: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Slowly add a suitable reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture. This reagent is preferred due to its mild nature and selectivity for imines over ketones.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is particularly useful for coupling amines with aryl halides.
Caption: Buchwald-Hartwig amination workflow for N-Cyclohexylpyridin-2-amine.
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., sodium tert-butoxide or cesium carbonate).
-
Addition of Reagents: Add 2-chloropyridine or 2-bromopyridine (1.0 equivalent) and cyclohexylamine (1.2 equivalents) to the Schlenk tube, followed by an anhydrous solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (usually 12-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Analytical Characterization
The identity and purity of synthesized N-Cyclohexylpyridin-2-amine should be confirmed using a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring and the cyclohexyl group. The aromatic protons of the pyridine ring will appear in the downfield region (typically δ 6.5-8.5 ppm). The protons of the cyclohexyl group will be observed in the upfield region (typically δ 1.0-4.0 ppm). The proton attached to the nitrogen may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyridine ring (in the aromatic region, δ 100-160 ppm) and the cyclohexyl group (in the aliphatic region, δ 20-60 ppm).[3][4]
High-Performance Liquid Chromatography (HPLC)
Purity assessment of N-Cyclohexylpyridin-2-amine can be effectively performed using reverse-phase HPLC. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an additive like formic acid or ammonium formate to improve peak shape.[5] Detection is commonly carried out using a UV detector at a wavelength where the pyridine chromophore absorbs, typically around 254 nm.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique, and the mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 177.14.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands. An N-H stretch is expected in the region of 3200-3500 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic groups will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. C=C and C=N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region.
Applications in Drug Development and Medicinal Chemistry
While specific biological targets for N-Cyclohexylpyridin-2-amine are not extensively documented in publicly available literature, the 2-aminopyridine and 2-aminopyrimidine scaffolds are prevalent in a wide range of therapeutic agents.[2]
-
Kinase Inhibitors: Many small molecule kinase inhibitors feature the aminopyrimidine or aminopyridine core. These compounds often target the ATP-binding site of kinases, which are crucial regulators of cell signaling pathways and are frequently dysregulated in cancer. The N-cyclohexyl group can potentially occupy hydrophobic pockets within the kinase domain, enhancing binding affinity and selectivity.
-
Anticancer Agents: The antiproliferative activity of various aminopyridine derivatives has been reported against several cancer cell lines.[6] These compounds can induce cell cycle arrest and apoptosis, making them promising candidates for cancer therapy.
-
Antimicrobial Agents: The 2-aminopyridine scaffold has also been explored for the development of new antimicrobial agents.
The lipophilic nature of the cyclohexyl group in N-Cyclohexylpyridin-2-amine may enhance its ability to cross cell membranes, potentially leading to improved bioavailability and efficacy in cellular assays. Further research is warranted to elucidate the specific biological activities and potential therapeutic applications of this compound.
Safety and Handling
N-Cyclohexylpyridin-2-amine should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Identification: The compound is classified as harmful if swallowed and causes serious eye irritation.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If swallowed, call a poison center or doctor. In case of skin contact, wash with plenty of water.[7][8]
Conclusion
N-Cyclohexylpyridin-2-amine is a valuable chemical entity with significant potential in the field of drug discovery and development. This technical guide has provided a detailed overview of its synthesis, physicochemical properties, analytical characterization, and potential applications. The synthetic routes of reductive amination and Buchwald-Hartwig amination offer reliable and versatile methods for its preparation. The structural features of N-Cyclohexylpyridin-2-amine, particularly the combination of the 2-aminopyridine scaffold and the cyclohexyl substituent, make it an attractive candidate for further investigation as a potential therapeutic agent. Researchers and scientists are encouraged to utilize the information presented in this guide to facilitate their work with this promising compound.
References
-
¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. (2021-01-28). Retrieved from [Link]
-
¹H and ¹³C NMR chemical shifts of 1 compared with related heterocycles. ResearchGate. Retrieved from [Link]
-
N-Cyclohexylpyridin-2-amine. PubChem. Retrieved from [Link]
-
HPLC Methods for analysis of 2-Aminopyridine. HELIX Chromatography. Retrieved from [Link]
-
Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine. ResearchGate. (2025-08-06). Retrieved from [Link]
-
Buchwald–Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Royal Society of Chemistry. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. NIH. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. PubMed. Retrieved from [Link]
Sources
- 1. N-Cyclohexylpyridin-2-amine | C11H16N2 | CID 84957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. helixchrom.com [helixchrom.com]
- 6. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. N-Cyclohexyl-2-pyrrolidone - Safety Data Sheet [chemicalbook.com]
